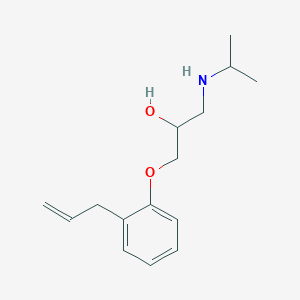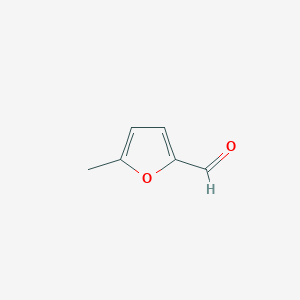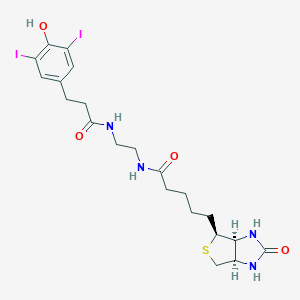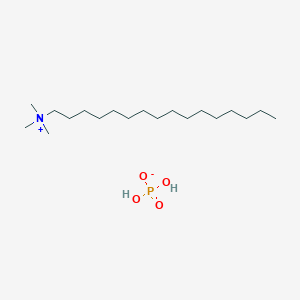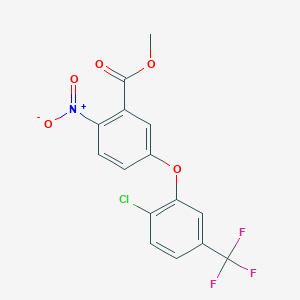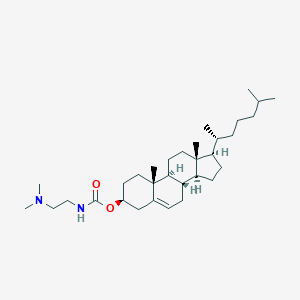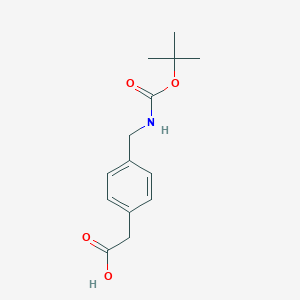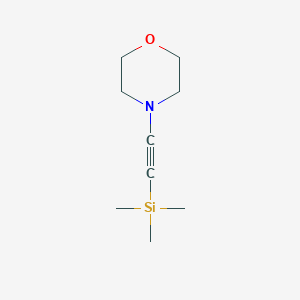
4-((Trimethylsilyl)ethynyl)morpholine
Übersicht
Beschreibung
4-((Trimethylsilyl)ethynyl)morpholine is a chemical compound with the molecular formula C9H17NOSi . It acts as a reagent in the modification of the side chain of micromolide, an anti-tuberculosis natural product, and in the synthesis of antifungal antibiotics (+)-desoxyfugomycin and (+)-fugomycin via sonogashira alkynylation .
Synthesis Analysis
The synthesis of 4-((Trimethylsilyl)ethynyl)morpholine has been demonstrated to be applicable as a precursor for plasma-enhanced chemical vapor deposition of films . The temperature dependence of the saturated vapor pressure of this compound was determined by tensimetry, and the thermodynamic characteristics of its evaporation were calculated .Molecular Structure Analysis
The molecular structure of 4-((Trimethylsilyl)ethynyl)morpholine consists of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, one oxygen atom, and one silicon atom .Chemical Reactions Analysis
4-((Trimethylsilyl)ethynyl)morpholine has been used as a reagent in the modification of the side chain of micromolide, an anti-tuberculosis natural product, and in the synthesis of antifungal antibiotics (+)-desoxyfugomycin and (+)-fugomycin via sonogashira alkynylation .Physical And Chemical Properties Analysis
4-((Trimethylsilyl)ethynyl)morpholine has a boiling point of 88-90 °C at 9 mmHg and a density of 0.931 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Electrolyte Additive in High Voltage Lithium-Ion Batteries
4-((Trimethylsilyl)ethynyl)morpholine has been characterized as a multifunctional electrolyte additive in high voltage lithium-ion batteries . It prevents the hydrolysis of LiPF6 caused by traces of water in a carbonate electrolyte and inhibits oxidative decomposition of the electrolyte on the energized cathode. This additive also impedes the formation of electrically insulating deposits on the cathode surface, decreases transition metal loss from the cathode in aged cells, improves discharge capacity retention, and decreases the rise of cell resistance during aging .
Reagent for Deoxynucleoside Synthesis
This compound serves as a reagent in the synthesis of deoxynucleosides . Deoxynucleosides are the building blocks of DNA and are critical for various genetic studies and applications in molecular biology.
Thermodynamic Modeling of Chemical Vapor Deposition
4-((Trimethylsilyl)ethynyl)morpholine is used in the thermodynamic modeling of chemical vapor deposition processes . Chemical vapor deposition is a vital process in the fabrication of semiconductors and various nanostructured materials.
Synthesis and Characterization
The compound is involved in the synthesis and characterization of new materials . Its properties can be leveraged to create compounds with specific characteristics for use in a wide range of scientific applications.
Safety and Hazards
Safety data sheets indicate that 4-((Trimethylsilyl)ethynyl)morpholine is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .
Eigenschaften
IUPAC Name |
trimethyl(2-morpholin-4-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOSi/c1-12(2,3)9-6-10-4-7-11-8-5-10/h4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXPPXICNCVEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466843 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Trimethylsilyl)ethynyl)morpholine | |
CAS RN |
64024-63-1 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Trimethylsilyl)ethynyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



